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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(PEG4-acid)-Cy5

Cat. No.: B1193357 Get Quote

Introduction

Water-soluble Cy5 acid is a bright, far-red fluorescent dye from the cyanine family, frequently

utilized in neuroscience research. Its key characteristic is its high solubility in aqueous

solutions, which makes it directly compatible with biological systems and live-cell applications.

The carboxylic acid group provides a versatile handle for conjugation to biomolecules, typically

after conversion to a reactive ester (like an NHS ester). Its fluorescence in the far-red spectrum

(excitation ~649 nm, emission ~670 nm) is a significant advantage, as it minimizes

autofluorescence from biological tissues, leading to a higher signal-to-noise ratio.[1] This

attribute is particularly beneficial for deep-tissue and in vivo imaging.[2][3]

Key Features of Water-Soluble Cy5 Acid:

High Water Solubility: Eliminates the need for organic co-solvents, making it ideal for labeling

proteins and peptides in aqueous buffers.[4][5]

Far-Red Fluorescence: Reduces background autofluorescence common in biological

samples, enhancing sensitivity.[1]

Versatile Conjugation: The carboxylic acid can be activated (e.g., to an NHS ester) to react

with primary amines on proteins, antibodies, and other molecules.[1]

pH Insensitivity: Cy5 conjugates are stable and maintain their fluorescence in a pH range of

4 to 10.[1]
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Photostability: Offers good resistance to photobleaching, which is crucial for experiments

requiring prolonged imaging sessions.[3]

Core Applications in Neuroscience
Immunohistochemistry (IHC) & Immunocytochemistry (ICC): Water-soluble Cy5 is widely

used as a label for secondary antibodies to visualize the localization of specific proteins in

fixed brain tissue sections and cultured neurons.[6][7] Its far-red emission allows for

multiplexing with other fluorophores in the green (e.g., Alexa Fluor 488) and red (e.g., Cy3)

channels.[6]

In Vivo Imaging: The ability of near-infrared light to penetrate tissue more deeply makes Cy5

and its derivatives (like Cy5.5) excellent tools for non-invasive imaging in living animals.[2][8]

Researchers have used Cy5-labeled nanoparticles, T-cells, and other molecules to track

their movement across the blood-brain barrier (BBB) and accumulation in specific brain

regions in models of diseases like Alzheimer's and experimental autoimmune

encephalomyelitis.[9][10]

Neuronal Tracing: When conjugated to carrier molecules like Cholera Toxin Subunit B or

certain peptides, Cy5 can be used for both anterograde and retrograde tracing of neuronal

pathways to map connectivity within the brain.[11][12]

Receptor and Ligand Studies: Cy5 can be conjugated to specific ligands (e.g., peptides,

small molecules) to visualize the distribution and dynamics of their corresponding receptors

on the neuronal surface.

Cell Tracking: Labeled cells, such as T lymphocytes, can be administered intravenously and

tracked as they infiltrate the brain during neuroinflammatory processes, providing insights

into disease mechanisms.[9]

Experimental Protocols
Protocol 1: Covalent Conjugation of Water-Soluble Cy5
to a Primary Antibody
This protocol describes the common method of labeling a primary antibody with a commercially

available, pre-activated form of water-soluble Cy5, the N-hydroxysuccinimide (NHS) ester.
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Materials:

Primary antibody (purified, in an amine-free buffer like PBS; 1-5 mg/mL)

Water-Soluble Cy5 NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

Reaction Buffer: 100 mM Sodium Bicarbonate, pH 8.3

Purification/Storage Buffer: PBS with 0.1% sodium azide (optional), pH 7.4[13]

Size-exclusion chromatography column (e.g., Sephadex G-25) to separate the antibody-dye

conjugate from free, unreacted dye.[14]

Procedure:

Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., Tris, glycine will

interfere with the reaction).[15][16] If necessary, perform a buffer exchange into the Reaction

Buffer. The concentration should be between 0.5-5 mg/mL for optimal results.[15]

Dye Preparation: Immediately before use, dissolve the Cy5 NHS ester in a small volume of

anhydrous DMSO to create a stock solution of 10 mg/mL.[13]

Conjugation Reaction:

Add a 5:1 to 20:1 molar excess of the dissolved Cy5 NHS ester to the antibody solution. A

10:1 ratio is a common starting point.[13][14]

Mix immediately and gently.

Incubate the reaction for 1 hour at room temperature, protected from light (e.g., by

wrapping the tube in foil).[13]

Purification:

Load the reaction mixture onto a size-exclusion column pre-equilibrated with Storage

Buffer.
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Collect the first colored fractions that elute; this is the Cy5-conjugated antibody. The later,

slower-moving colored band is the free dye.

Characterization (Optional but Recommended):

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified

conjugate at 280 nm (for protein) and ~650 nm (for Cy5). A DOL between 2 and 6 is often

ideal.

Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage,

consider adding 50% glycerol and storing at -20°C.[16]

Protocol 2: Multiplex Fluorescent
Immunohistochemistry on Brain Sections
This protocol details the use of a Cy5-conjugated secondary antibody to label a target protein

in formalin-fixed, paraffin-embedded (FFPE) brain tissue sections.

Materials:

FFPE human or animal brain sections (5-10 µm thick)

Xylenes and graded ethanol series (100%, 95%, 80%, 70%) for deparaffinization and

rehydration.[6]

Antigen Retrieval Buffer: 10 mM Citrate Buffer, pH 6.0.[6]

Blocking Buffer: Tris-buffered saline (TBS) with 5% normal serum (from the same species as

the secondary antibody) and 0.1% Triton X-100.

Primary Antibodies (from different host species, e.g., Rabbit anti-GFAP, Mouse anti-NeuN).

Fluorophore-conjugated Secondary Antibodies (e.g., Donkey anti-Rabbit Cy3, Donkey anti-

Mouse Cy5).[6]

DAPI solution for nuclear counterstaining.

Mounting Medium.
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Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylenes to remove paraffin.

Rehydrate the tissue by sequential immersion in 100%, 95%, 80%, and 70% ethanol,

followed by distilled water.[6]

Antigen Retrieval:

Heat the slides in Citrate Buffer (pH 6.0) using a microwave, pressure cooker, or water

bath according to established lab protocols. This unmasks the antigenic sites.

Blocking:

Wash sections in TBS and then incubate in Blocking Buffer for 1 hour at room temperature

to prevent non-specific antibody binding.[7]

Primary Antibody Incubation:

Dilute the primary antibodies in Blocking Buffer.

Incubate the sections with the primary antibody cocktail overnight at 4°C.

Washing: Wash the slides three times for 5 minutes each in TBS.

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibodies (e.g., Cy5-conjugated anti-mouse)

in Blocking Buffer. A 1:200 dilution is a good starting point.[6]

Incubate the sections for 1-2 hours at room temperature, protected from light.

Washing and Counterstaining:

Wash the slides three times for 5 minutes each in TBS, protected from light.

Incubate with DAPI solution for 5-10 minutes to stain cell nuclei.
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Mounting:

Rinse briefly in TBS, then mount the coverslip using an aqueous mounting medium.

Imaging:

Visualize the staining using a confocal or epifluorescence microscope with appropriate

filter sets for DAPI, Cy3, and Cy5. The Cy5 signal will be in the far-red channel.[11]

Data Presentation
Table 1: Spectroscopic Properties of Water-Soluble Cy5
Dye

Property Value Reference

Excitation Maximum (λex) ~649 nm [17]

Emission Maximum (λem) ~666-670 nm [11][17]

Molar Extinction Coefficient ~250,000 cm⁻¹M⁻¹ [17]

Quantum Yield ~0.20 [17]

Recommended Laser Line 633 nm or 647 nm [1]

Recommended Emission Filter 660-700 nm

Table 2: Typical Parameters for Antibody Conjugation
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Parameter Recommended Range Notes

Antibody Concentration 0.5 - 5.0 mg/mL

Optimal results are often

achieved between 1-4 mg/mL.

[15]

Molar Ratio (Dye:Antibody) 5:1 to 20:1

Higher ratios can lead to self-

quenching and reduced

fluorescence.[14][17]

Optimal Degree of Labeling

(DOL)
2 - 6

Must be determined empirically

for each antibody-dye pair.

Reaction pH 8.3 - 9.0

Ensures primary amines on the

antibody are deprotonated and

reactive.[14]

Reaction Time 1 - 3 hours

Longer times generally do not

improve conjugation and may

damage the antibody.[13][15]
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Caption: Workflow for covalent conjugation of Cy5 NHS ester to a primary antibody.
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Caption: Experimental workflow for multiplex fluorescent immunohistochemistry.
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Caption: Logical relationship of anterograde vs. retrograde neuronal tracing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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